3-(2,3-Dichlorophenyl)azetidin-3-ol
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Overview
Description
3-(2,3-Dichlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,3-dichlorophenyl group attached to the azetidine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)azetidin-3-ol typically involves the reaction of 2,3-dichlorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to promote the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, alcohols, and ketones .
Scientific Research Applications
3-(2,3-Dichlorophenyl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)azetidin-3-ol
- 3-(2,5-Dichlorophenyl)azetidin-3-ol
- 3-(3,4-Dichlorophenyl)azetidin-3-ol
Uniqueness
3-(2,3-Dichlorophenyl)azetidin-3-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity . Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
InChI Key |
BULSTTUMHLVPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C(=CC=C2)Cl)Cl)O |
Origin of Product |
United States |
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